

Application Notes and Protocols for Allitinib: Preclinical and Analytical Data

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Compound Focus: Allitinib tosylate

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Drug Profile and Mechanism of Action

Allitinib (AST1306) is a novel, orally active, **irreversible inhibitor** of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4 [1] [2] [3]. Its mechanism involves an **α,β -unsaturated carbonyl group** that forms a covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via a Michael addition reaction, leading to sustained target inhibition [1] [2]. This irreversible binding differentiates it from reversible inhibitors like lapatinib. Allitinib demonstrates potent activity against mutant forms of EGFR, including the T790M/L858R double mutant, which is often associated with resistance to first-generation tyrosine kinase inhibitors (TKIs) [2] [3].

Table 1: In Vitro Kinase Inhibition Profile of Allitinib

Target	IC ₅₀ (nM)	Experimental Context
EGFR (Wild Type)	0.5	Cell-free assay [2] [3]
ErbB2 (HER2)	3.0	Cell-free assay [2] [3]
ErbB4	0.8	Cell-free assay [2] [3]
EGFR (T790M/L858R)	12	Cell-free assay [2] [3]

Table 2: Antiproliferative Activity of Allitinib in Cancer Cell Lines

Cell Line	Description	IC ₅₀ (μM)	Assay Details
A431	Epidermoid carcinoma (EGFR overexpression)	0.2	SRB assay, 72 hrs [2] [3]
NCI-H1975	Non-small cell lung cancer (EGFR L858R/T790M mutant)	0.7	SRB assay, 72 hrs [2] [3]
A549	Non-small cell lung cancer	6.8	SRB assay, 72 hrs [2] [3]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Allitinib is critical for its application in both research and development.

Key Pharmacokinetic Parameters

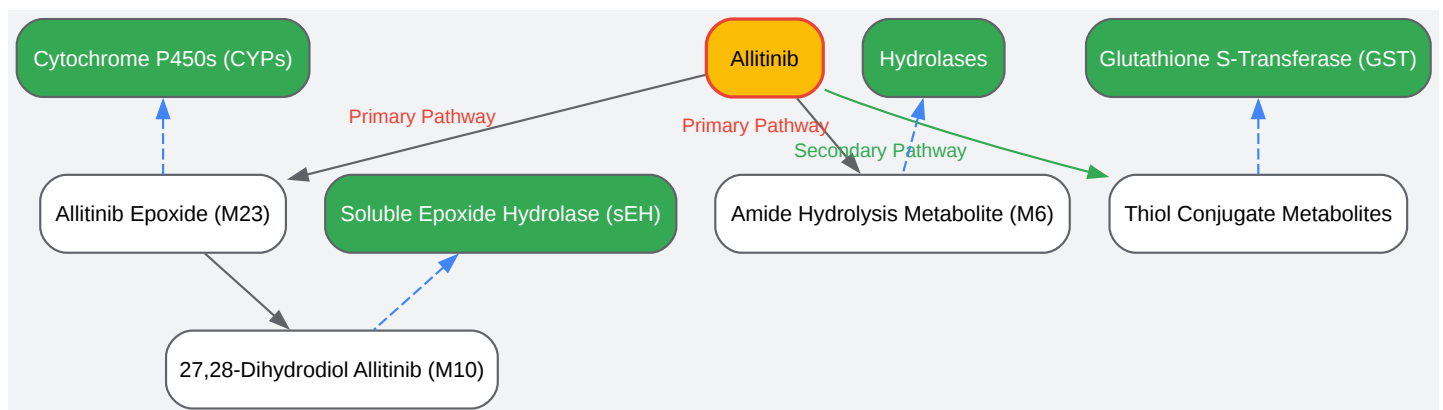
Available data, primarily from preclinical studies in rats and information from clinical trials, indicate that Allitinib is **quickly absorbed**, reaching its maximum plasma concentration (T_{max}) between **1.0 to 3.0 hours** after oral administration [1] [4]. The compound exhibits a relatively short half-life ($t_{1/2}$) of approximately **3.4 to 4.4 hours** in rats [1]. A significant challenge is its **low oral bioavailability (5.7% in rats)**, attributed to poor solubility, extensive first-pass metabolism, and potentially poor permeability and efflux transport [1]. Furthermore, **high inter-patient variability** has been observed in cancer patients, suggesting that individualized dosing may be necessary [1] [4].

Metabolic Pathways

The primary metabolic pathway for Allitinib involves the biotransformation of its reactive acrylamide group [1]. Key metabolic reactions include:

- **Hydrolysis:** Formation of the amide hydrolysis metabolite (M6) [1] [4].
- **Epoxidation and Hydration:** The acrylamide group can be converted to an epoxide intermediate (M23), which is then rapidly hydrolyzed by epoxide hydrolase to form a dihydrodiol metabolite (M10) [1].
- **Glutathione Conjugation:** The epoxide intermediate can also react with glutathione, leading to thiol conjugate metabolites, indicating the formation of reactive intermediates [1].

Cytochrome P450 enzymes (CYPs) and soluble epoxide hydrolase (sEH) are the primary enzymes involved in these biotransformation processes [1].



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Diagram 1: Major metabolic pathways of Allitinib, highlighting the key enzymes involved in its biotransformation.

Bioanalytical Method for Quantification

A sensitive and validated LC-MS/MS method has been developed for the simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [4]. This protocol is essential for pharmacokinetic studies.

Protocol: LC-MS/MS Analysis of Allitinib and Metabolites

1. Sample Preparation (Protein Precipitation):

- Use a **100 µL aliquot** of human plasma sample.
- Add **300 µL of acetonitrile** containing the internal standards (NB-2 for Allitinib, lapatinib for M6 and M10) to precipitate proteins.
- Vortex vigorously for **1 minute** and centrifuge at **14,000 rpm for 10 minutes** at 4°C.
- Transfer the clear supernatant to an autosampler vial for analysis [4].

2. Liquid Chromatography (LC) Conditions:

- **Column:** ACE C18 (50 mm × 2.1 mm, 5 µm).
- **Mobile Phase A:** 2 mM ammonium acetate in water.
- **Mobile Phase B:** Acetonitrile.
- **Gradient Elution:**
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10% B → 90% B
 - 3.0-4.0 min: 90% B
 - 4.0-4.1 min: 90% B → 10% B
 - 4.1-5.0 min: 10% B (re-equilibration)
- **Flow Rate:** 0.4 mL/min.
- **Injection Volume:** 5 µL.
- **Total Run Time:** 5 minutes [4].

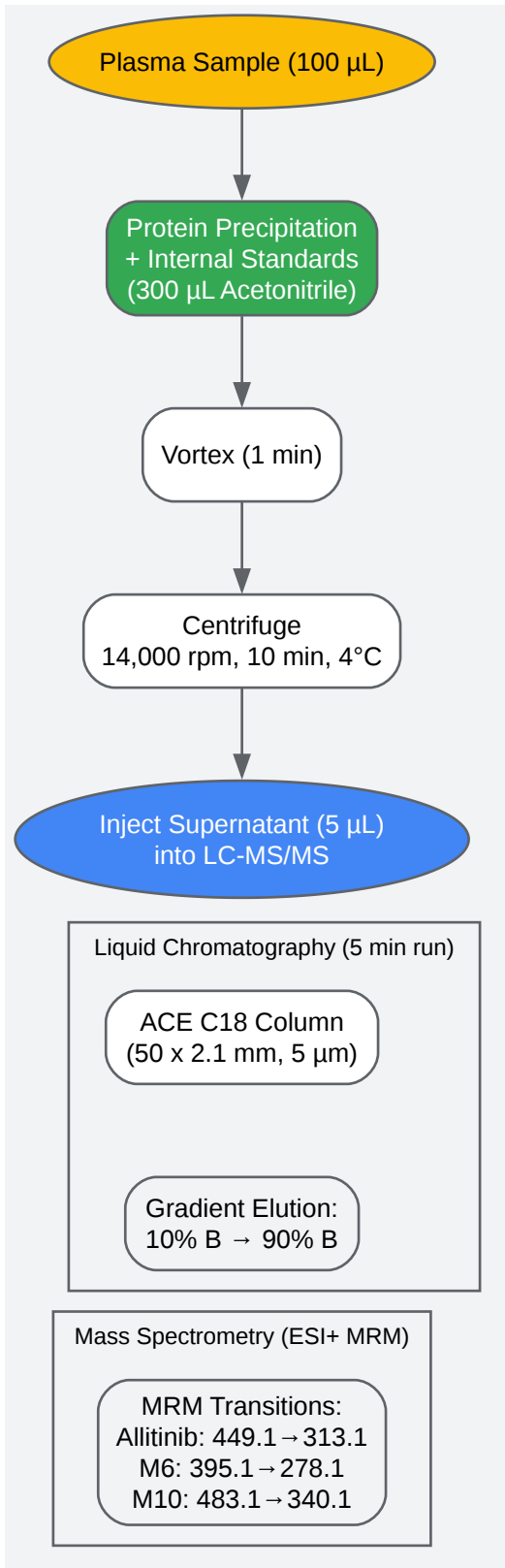
3. Mass Spectrometry (MS) Detection:

- **System:** Triple quadrupole mass spectrometer with **ESI+** (electrospray ionization positive) mode.
- **Detection:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions (m/z):**
 - Allitinib: 449.1 → 313.1
 - Metabolite M6: 395.1 → 278.1
 - Metabolite M10: 483.1 → 340.1
- **Source Temperature:** 500°C.
- **Ion Spray Voltage:** 5500 V [4].

4. Method Validation Highlights:

- **Linearity:** The method is linear in the range of 0.300–200 ng/mL for Allitinib, 0.030–20.0 ng/mL for M6, and 0.075–50.0 ng/mL for M10.
- **Lower Limit of Quantification (LLOQ):**
 - Allitinib: **0.300 ng/mL**
 - M6: **0.030 ng/mL**
 - M10: **0.075 ng/mL**

- The method demonstrates acceptable accuracy, precision, and stability according to regulatory guidance [4].



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Diagram 2: Experimental workflow for the sample preparation and LC-MS/MS analysis of Allitinib and its major metabolites in human plasma.

In Vivo Administration Protocol

The following protocol is adapted from published in vivo efficacy studies of Allitinib in mouse xenograft models [3].

Protocol: Efficacy Study in Mouse Xenograft Models

1. Tumor Inoculation:

- Use female athymic nude mice (e.g., 6-8 weeks old).
- Subcutaneously inoculate mice with chosen cancer cells (e.g., **SK-OV-3** ovarian cancer cells or **Calu-3** lung cancer cells) into the flank to establish xenografts.
- Allow tumors to grow until they reach a palpable size, typically around **100-150 mm³** [3].

2. Animal Grouping and Dosing:

- Randomize mice into groups (e.g., n=6-8 per group) to ensure similar average tumor volumes at the start of treatment.
- **Formulation:** Prepare Allitinib (as tosylate salt) in a suitable vehicle. A common vehicle is **0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na)** in water, or a mixture of **10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline** for better solubility [3].
- **Administration Route:** Oral gavage (p.o.).
- **Dosage:** Literature reports doses of **25, 50, and 100 mg/kg** [3].
- **Dosing Schedule:** Administer twice daily (BID) to account for the relatively short half-life.
- **Treatment Duration:** Continue dosing for **28 days** or until tumor volume or ethical endpoints are reached [3].
- Include a control group receiving the vehicle only.

3. Endpoint Monitoring:

- **Tumor Volume:** Measure tumor dimensions 2-3 times per week using a caliper. Calculate volume using the formula: $V = (\text{Length} \times \text{Width}^2) / 2$.

- **Body Weight:** Monitor and record body weight as an indicator of systemic toxicity 2-3 times per week.
- **Pharmacodynamic Assessment:** At the end of the study, collect tumor samples for Western blot analysis to confirm inhibition of EGFR and ErbB2 phosphorylation and downstream signaling pathways (e.g., MAPK, AKT) [1] [3].

Table 3: Key Considerations for In Vivo Dosing Formulation

Factor	Consideration	Example
Salt Form	Allitinib is often used as a tosylate salt to improve properties.	Allitinib tosylate [4] [2]
Solubility	Poor aqueous solubility is a known challenge.	Soluble in DMSO (20 mg/mL); use suspending agents for oral administration [3]
Vehicle	Critical for bioavailability and tolerability.	0.5% CMC-Na; or 10% DMSO/40% PEG300/5% Tween-80/45% Saline [3]

Important Safety and Handling Notes

- **Covalent Binding:** The irreversible mechanism of Allitinib, while therapeutically beneficial, means its reactive acrylamide group has the potential to covalently bind to non-target proteins and other nucleophilic biomolecules, which could contribute to off-target effects or toxicity [1].
- **Hepatotoxicity Potential:** As a tyrosine kinase inhibitor, Allitinib may carry a risk of hepatotoxicity, a known class effect observed with other TKIs like lapatinib, crizotinib, and sunitinib [1] [5]. Regular monitoring of liver function (e.g., serum ALT, AST, ALP) is recommended during in vivo studies.

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